molecular formula C14H19NO6 B14740917 Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate CAS No. 6303-96-4

Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B14740917
CAS No.: 6303-96-4
M. Wt: 297.30 g/mol
InChI Key: WZUFHQZXKQAYKL-UHFFFAOYSA-N
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Description

Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate is an organic compound with the molecular formula C14H19NO6. It is known for its unique chemical structure, which includes a benzene ring substituted with dimethyl ester groups and a bis(2-hydroxyethyl)amino group. This compound is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate typically involves the esterification of 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate is utilized in a wide range of scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl benzene-1,2-dicarboxylate
  • Dimethyl benzene-1,4-dicarboxylate
  • Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,2-dicarboxylate

Uniqueness

Dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Properties

CAS No.

6303-96-4

Molecular Formula

C14H19NO6

Molecular Weight

297.30 g/mol

IUPAC Name

dimethyl 5-[bis(2-hydroxyethyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H19NO6/c1-20-13(18)10-7-11(14(19)21-2)9-12(8-10)15(3-5-16)4-6-17/h7-9,16-17H,3-6H2,1-2H3

InChI Key

WZUFHQZXKQAYKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)N(CCO)CCO)C(=O)OC

Origin of Product

United States

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